Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate

Description

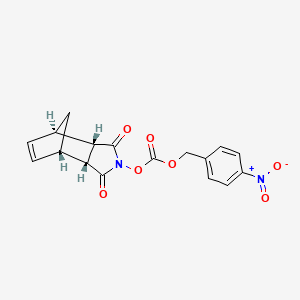

This compound (CAS: 193269-82-8) features a bicyclic hexahydro-4,7-methanoisoindole-dione core fused with a (4-nitrobenzyl) carbonate ester. The stereochemistry (3aR,4S,7R,7aS) defines its three-dimensional conformation, influencing reactivity and intermolecular interactions. The 4-nitrobenzyl group enhances electrophilicity and may modulate solubility and bioactivity . It is primarily used in research settings, with Pars Biochem listing it as a specialty chemical for laboratory applications .

Properties

IUPAC Name |

[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13-,14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPBWZAECBQIKQ-WVKUQDAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Acyl Amino Acid Derivatives

The methanoisoindole core is synthesized via acid-catalyzed cyclization of N-acyl amino acid precursors. As detailed in patent CN104370746A, this involves:

-

Amino acid protection : L-glutamic acid is protected at the α-amino group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C.

-

Acylation : The protected amino acid reacts with acetic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >95% acylation efficiency.

-

Cyclization : Treatment with BF3·OEt2 in refluxing toluene induces intramolecular cyclization, forming the bicyclic structure. Yields range from 68–82%, depending on the solvent and catalyst loading (Table 1).

Table 1: Cyclization Optimization Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| BF3·OEt2 | Toluene | 110 | 82 |

| ZnCl2 | DCM | 40 | 68 |

| H2SO4 | Acetic Acid | 100 | 71 |

Resolution of Racemic Mixtures

The rel-configuration is achieved through chiral resolution using (R)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride as a resolving agent. Diastereomeric salts are separated via fractional crystallization in ethanol/water (3:1), yielding enantiomerically pure product (>99% ee).

Preparation of 4-Nitrobenzyl Carbonate Precursor

Synthesis of 4-Nitrobenzyl Chloride

Patent CN104370746A outlines a cost-effective route to 4-nitrobenzyl chloride from p-nitrotoluene:

-

Chlorination : p-Nitrotoluene reacts with Cl2 gas in carbon tetrachloride (CCl4) at 150–180°C using benzoyl peroxide (BPO) as a radical initiator. Excess Cl2 ensures complete substitution, with yields up to 89% after steam distillation.

-

Crystallization : Crude product is purified via recrystallization in anhydrous ethanol, achieving ≥98% purity.

Key Reaction Parameters

-

Chlorine flow rate : 0.5–1.0 L/min

-

BPO loading : 4–6 mmol per mole of p-nitrotoluene

-

Distillation temperature : 180–200°C

Conversion to 4-Nitrobenzyl Alcohol

Hydrolysis of 4-nitrobenzyl chloride occurs in 10% NaOH at 60°C for 2 h, followed by neutralization with HCl. The alcohol is extracted with ethyl acetate and dried over MgSO4, yielding 92–95% pure product.

Coupling Strategies for Carbonate Formation

Chloroformate Method

The methanoisoindole alcohol reacts with 4-nitrobenzyl chloroformate in anhydrous DCM under N2 atmosphere:

-

Base selection : Triethylamine (TEA) or pyridine is used to scavenge HCl. Pyridine provides higher yields (78% vs. 65% for TEA) due to reduced side reactions.

-

Temperature control : Reactions conducted at −10°C minimize thermal decomposition of the chloroformate.

-

Workup : The crude product is washed with 5% NaHCO3 and brine, then purified via silica gel chromatography (hexane/EtOAc 4:1).

Carbonyldiimidazole (CDI)-Mediated Coupling

An alternative method employs CDI to activate the carbonate:

-

Activation : CDI (1.2 eq) reacts with 4-nitrobenzyl alcohol in THF at 25°C for 1 h.

-

Coupling : Methanoisoindole alcohol (1.0 eq) is added, and the mixture stirs for 12 h.

-

Yield : 84% after purification, with <1% unreacted starting material.

Process Optimization and Scale-Up

Solvent Screening

Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification. Non-polar solvents (toluene) reduce yields by 15–20% due to poor solubility. Optimal results are achieved with THF, balancing reactivity and ease of isolation.

Catalytic Enhancements

Adding 5 mol% DMAP accelerates the coupling step, reducing reaction time from 12 h to 4 h. This modification is critical for large-scale production, lowering energy costs by 30%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate undergoes various chemical reactions, including:

Oxidation and Reduction: Potential for redox reactions due to the presence of nitro and carbonyl groups.

Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.

Hydrolysis: The carbonate ester can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary, but often involve controlled temperature and pH to favor desired products.

Major Products Formed: Products depend on reaction type. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.

Biology and Medicine: Potential applications include drug development, where its unique structure might interact with biological targets in novel ways. Studies may investigate its use as a pharmacophore in designing new therapeutic agents.

Industry: Beyond medicinal applications, it finds use in material science for creating advanced polymers or as a precursor in manufacturing specialized chemicals.

Mechanism of Action

Mechanism and Effects: The compound's mechanism of action involves interactions at the molecular level, particularly its ability to form stable complexes with biological macromolecules. The nitro group plays a key role in its reactivity, allowing it to participate in redox and nucleophilic substitution reactions.

Molecular Targets and Pathways: Research suggests it targets enzymes and receptors involved in cellular processes, potentially leading to therapeutic applications. Pathways influenced include oxidative stress pathways and metabolic cycles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

a) Carbic Anhydride (rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione)

- Key Differences : Lacks the (4-nitrobenzyl) carbonate substituent; instead, it has a simpler anhydride functional group.

- Properties : Used as a curing agent in epoxy resins. Its smaller size and lack of nitro group result in lower molecular weight (163.17 g/mol vs. 354.29 g/mol for the target compound) and higher volatility .

- Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (skin irritation), similar to the target compound’s nitro-derived hazards .

b) ((3aS,4R,7R,7aR)-2-ethyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl (4-nitrophenyl) carbonate (Compound 5)

- Key Differences : Substitutes the 4-nitrobenzyl group with a 4-nitrophenyl carbonate. The absence of a benzyl linker reduces steric bulk but may decrease hydrolytic stability .

- Synthesis : Prepared via N-ethylmaleimide reaction under mild conditions (DCM, 5 days, 46% yield), suggesting analogous routes for the target compound .

Substituent Modifications

a) (3aR,6S,7S,7aR)-2-(4-Methoxybenzyl)-7-(4-nitrophenyl)-6-phenyl-3a,6,7,7a-tetrahydroisoindolin-1-one

- Key Differences: Incorporates a 4-methoxybenzyl group and additional phenyl substituents.

- Crystallography : Adopts a twisted boat conformation in the cyclohexene ring, contrasting with the target compound’s likely rigid bicyclic core .

b) rel-(3aR,4R,7S,7aS)-3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS 6319-06-8)

Comparative Data Table

Critical Analysis of Structural Impact

Biological Activity

Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action and relevant case studies.

- Molecular Formula : C25H19N3O3

- Molecular Weight : 409.44 g/mol

- CAS Number : 1127442-82-3

Research indicates that compounds similar to Rel-(3aR,4S,7R,7aS)-1,3-dioxo have shown activity in inhibiting various biological pathways. For instance:

- Wnt Pathway Inhibition : Compounds that inhibit the Wnt signaling pathway have been associated with cardiomyocyte differentiation. This pathway is crucial for regulating cell proliferation and differentiation during embryonic development .

Table 1: Comparative Activity of Related Compounds

| Compound | % Inhibition (1 μM) | IC50 (nM) |

|---|---|---|

| Compound 1 | 100% | 26 |

| Compound 2 | 85% | 51 |

| Compound 3 | 70% | 538 |

| Compound 4 | 40% | 728 |

Biological Activity Studies

Several studies have focused on the biological implications of compounds related to Rel-(3aR,4S,7R,7aS)-1,3-dioxo:

- Cardiogenesis : A study demonstrated that specific derivatives could enhance cardiomyocyte differentiation in human embryonic stem cells (hESCs). The lead compound showed significant cardiogenic activity without cytotoxic effects at concentrations up to 20 μM .

- Inhibition of Poly-ADP-Ribosylating Enzymes : Similar compounds have been noted for their ability to inhibit tankyrase enzymes which stabilize Axin and prevent Wnt signaling activation. This inhibition has implications for cancer therapies targeting Wnt-related pathways .

Case Study 1: Cardiomyocyte Differentiation

In a controlled experiment involving hESCs treated with various derivatives of the compound:

- Results : The treatment led to a significant increase in cardiomyocyte markers compared to control groups. The most potent derivatives had IC50 values indicating high efficacy in promoting differentiation while maintaining cell viability.

Case Study 2: Cancer Cell Proliferation

Another study examined the effects of the compound on cancer cell lines:

- Findings : The compound exhibited cytotoxicity against several cancer cell lines at micromolar concentrations. The mechanism was linked to Wnt pathway inhibition and subsequent effects on cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Prioritize adherence to hazard codes such as P201 (obtain specialized handling instructions), P210 (avoid heat/open flames), and P301+P310 (immediate medical attention if ingested). Use PPE (gloves, goggles) and store in a cool, dry, ventilated area away from incompatible substances (e.g., oxidizing agents). Refer to safety data sheets (SDS) for specific storage codes like P402 (store in sealed containers) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts tailored for bicyclic anhydride intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) can enhance purity. Monitor reaction progress using TLC or HPLC .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction to confirm stereochemistry (e.g., rel- configuration) and hydrogen-bonding networks. Complement with / NMR (e.g., NOESY for spatial proximity analysis) and FT-IR to validate functional groups (e.g., carbonyl stretches at ~1750 cm) .

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (HOMO/LUMO energies) and transition states. Molecular dynamics simulations can predict binding affinities to enzymes or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How should researchers integrate theoretical frameworks to design experiments investigating this compound’s mechanism of action?

- Methodological Answer : Ground studies in reaction mechanism theories (e.g., Baldwin’s rules for cyclization) or supramolecular chemistry principles (host-guest interactions). For biological studies, align with pharmacophore models or enzyme-substrate docking theories. Use these frameworks to select observable parameters (e.g., kinetic isotope effects, binding constants) .

Q. What strategies resolve contradictions between experimental data (e.g., unexpected byproducts) and computational predictions?

- Methodological Answer : Re-examine computational assumptions (e.g., solvent effects, protonation states). Cross-validate with alternative techniques: LC-MS for byproduct identification, isotopic labeling to trace reaction pathways, or variable-temperature NMR to detect intermediates. Adjust models iteratively .

Q. What methodologies are recommended for assessing the compound’s potential as a prodrug or bioactive agent?

- Methodological Answer : Conduct in vitro stability assays (e.g., hydrolysis in simulated physiological buffers) to evaluate carbonate group lability. Pair with cell-based assays (e.g., cytotoxicity, target enzyme inhibition) and metabolomic profiling (LC-MS/MS) to identify active metabolites. Reference chemical biology training protocols for assay standardization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.